N-Boc Desmethyl Fluvoxamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

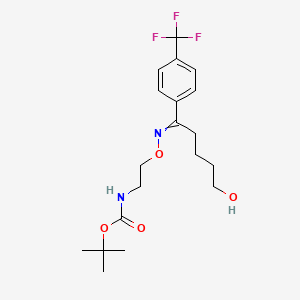

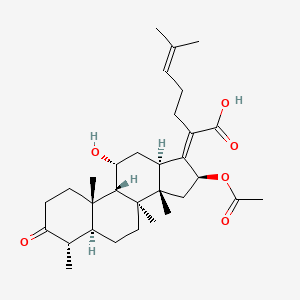

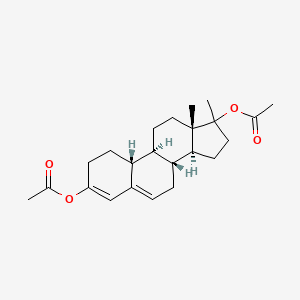

N-Boc Desmethyl Fluvoxamine is a compound with the molecular formula C19H27F3N2O4 . It is a high-quality reference standard .

Chemical Reactions Analysis

N-Boc compounds are known to undergo deprotection reactions, where the Boc group is removed. This process can be facilitated using solid acid catalysts . Another study mentions the BOC protection of a variety of aliphatic and aromatic amines .Physical And Chemical Properties Analysis

N-Boc Desmethyl Fluvoxamine has a molecular weight of 404.42 . The compound appears as a colorless oil . Other physical and chemical properties specific to N-Boc Desmethyl Fluvoxamine were not found in the search results .科学的研究の応用

Application in Organic Process Research & Development

Scientific Field

This application falls under the field of Organic Process Research & Development .

Summary of the Application

“N-Boc Desmethyl Fluvoxamine” is used in the selective thermal deprotection of N-Boc protected amines in a continuous flow . This process is easily carried out in the absence of acid catalysts .

Methods of Application

The deprotection can be performed in a range of solvents with varying polarities, although the best results were obtained in methanol or trifluoroethanol . The sequence selective deprotection of the N-Boc group has been demonstrated through temperature control, as exemplified by the effective removal of the aryl N-Boc group in the presence of an alkyl N-Boc group .

Results or Outcomes

As a proof of principle, a telescoping sequence involving the selective deprotection of the aryl N-Boc group from 9h, followed by benzoylation and removal of the remaining alkyl N-Boc group to form amide 13, was shown to be successful .

Application in Pharmacology

Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

“N-Boc Desmethyl Fluvoxamine” is used in the study of the influence of CYP2D6 variants on the catalyzing of fluvoxamine, and the interaction between fluvoxamine and apatinib .

Methods of Application

An enzymatic reaction system was set up and the kinetic profile of CYP2D6 in metabolizing fluvoxamine was determined . In vivo, drug-drug interaction was investigated using Sprague–Dawley (SD) rats . Fluvoxamine was given gavage with or without apatinib . Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used to determine the concentrations of fluvoxamine and desmethyl-fluvoxamine .

Results or Outcomes

The results demonstrated that the relative clearance rates of CYP2D6.A5V, V104A, D337G, F164L, V342M, R440C and R497C increased significantly compared with CYP2D6.1, ranging from 153.626% ± 6.718% to 394.310% ± 33.268% . The activities of other variants reduced to different extent, or even lost function, but there was no statistical difference . The IC 50 of apatinib against fluvoxamine disposition was determined, which is 0.190 μM in RLM and 6.419 μM in HLM, respectively . In vivo, apatinib can enhance the plasma exposure of fluvoxamine remarkably characterized by increased AUC, Tmax and Cmax . Meanwhile, the produce of desmethyl fluvoxamine was dramatically inhibited, both AUC and C max decreased significantly .

Application in Green Chemistry

Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

“N-Boc Desmethyl Fluvoxamine” is used in a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation .

Methods of Application

Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This process is easily carried out in the absence of any auxiliary substances .

Results or Outcomes

The N-Boc protection on structurally diverse amines under ultrasound irradiation was described . The process was found to be simple, rapid, and efficient .

Application in Neuropharmacology

Scientific Field

This application falls under the field of Neuropharmacology .

Summary of the Application

“N-Boc Desmethyl Fluvoxamine” is used in the study of the effects of fluvoxamine on neural stem cells (NSCs) viability and neurosphere frequency .

Methods of Application

The effect of fluvoxamine on NSCs viability and neurosphere frequency was studied in vitro .

特性

IUPAC Name |

tert-butyl N-[2-[[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27F3N2O4/c1-18(2,3)28-17(26)23-11-13-27-24-16(6-4-5-12-25)14-7-9-15(10-8-14)19(20,21)22/h7-10,25H,4-6,11-13H2,1-3H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQGJPRJLRYOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCON=C(CCCCO)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc Desmethyl Fluvoxamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)